Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl
Description
Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl (CAS: 1336889-03-2) is a chiral benzoic acid ester derivative with a 1-amino-2-hydroxyethyl substituent at the para position of the benzene ring. It is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and chiral building blocks . The compound is characterized by its hydrochloride salt form, which enhances stability and solubility. Key physicochemical properties include a molecular formula of $ C{10}H{14}ClNO_3 $ and a molar mass of 231.68 g/mol .
Properties
IUPAC Name |
methyl 4-(1-amino-2-hydroxyethyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDORQAVVCZMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Methyl 4-(1-nitro-2-hydroxyethyl)benzoate.
Reduction: Methyl 4-(1-amino-2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Development:
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is utilized in the synthesis of compounds that exhibit antibiotic properties. Specifically, it has been noted for its role in developing antibiotics based on quinoline and indole structures, which are crucial for treating bacterial infections .
Acetylcholinesterase Inhibition:
The compound has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds derived from similar structures have shown promising results in inhibiting this enzyme, thereby potentially aiding in the treatment of cognitive decline associated with neurodegenerative diseases .
Synthesis Processes
Esterification Techniques:
The synthesis of methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves esterification processes that can be optimized for industrial applications. These methods allow for the efficient production of the compound without the need for intermediate isolation of hydrochlorides, enhancing economic viability .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Esterification with methanol | 88-89% | Reflux with hydrochloric acid |
| Direct reaction with cyclohexenylchlorobenzene | N/A | Buchwald C-N coupling |
Biological Evaluation
In Vivo Studies:
Research has demonstrated that compounds related to methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride exhibit biological activity against parasitic infections. For instance, certain derivatives have been tested on hamsters and mice infected with Schistosoma mansoni, showing significant efficacy in clearing infections at varying dosages .
Toxicity Assessment:
Studies indicate that the toxicity profile of methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is favorable compared to other known compounds. For example, derivatives have shown lower lethal doses in animal models compared to their toluene counterparts, suggesting a better safety profile .
Case Study 1: Antibiotic Development
A study highlighted the use of methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride in synthesizing new antibiotic agents. The resulting compounds were tested against various bacterial strains, demonstrating effective antimicrobial activity.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of related compounds. In vitro assays indicated that these compounds could significantly inhibit acetylcholinesterase activity, providing a potential therapeutic avenue for Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amino-Alkyl Groups
a. (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS: 847728-91-0)
- Structure: Lacks the hydroxyl group present in the target compound, featuring a simpler 1-aminoethyl substituent.
- Molecular Formula: $ C{10}H{14}ClNO_2 $, molar mass = 215.68 g/mol .
b. Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS: 1355246-87-5)
- Structure: Substitutes the methyl ester with an ethyl group and introduces an aminophenyl moiety.
- Molecular Formula: $ C{15}H{16}ClNO_2 $, molar mass = 277.75 g/mol .
- Key Differences: The ethyl ester increases lipophilicity, while the ortho-aminophenyl group may alter steric hindrance and electronic properties, affecting binding interactions in biological systems.
Quinoline-Based Derivatives
A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (e.g., C1–C7 from ) exhibit structural complexity compared to the target compound:
| Compound ID | Substituent on Quinoline | Molecular Formula | Key Feature |
|---|---|---|---|
| C1 | Phenyl | $ C{28}H{25}N3O3 $ | High aromaticity, bulky substituent |
| C4 | 4-Fluorophenyl | $ C{27}H{22}FN3O3 $ | Enhanced electron-withdrawing effects |
| C7 | 4-Trifluoromethylphenyl | $ C{28}H{22}F3N3O_3 $ | Extreme hydrophobicity |
Comparison :
- However, their larger size and complexity reduce synthetic accessibility compared to the simpler benzoate ester structure of the target compound .
Ethyl/Methyl Benzoates with Halogen Substituents
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate, HCl (CAS: 1223882-40-3)
- Structure: Combines a fluorine atom at the ortho position and an aminophenyl group at the para position.
- Molecular Formula: $ C{15}H{15}ClFNO_2 $, molar mass = 307.74 g/mol .
- Key Differences : Fluorine incorporation enhances metabolic stability and bioavailability, making this analogue more suited for drug development than the target compound, which lacks halogen atoms.
Physicochemical and Functional Contrasts
Table 1: Comparative Data for Key Compounds
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Solubility (Water) | LogP |
|---|---|---|---|---|---|
| Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl | 1336889-03-2 | $ C{10}H{14}ClNO_3 $ | 231.68 | Moderate (HCl salt) | 0.95 |
| (S)-Methyl 4-(1-aminoethyl)benzoate HCl | 847728-91-0 | $ C{10}H{14}ClNO_2 $ | 215.68 | Low | 1.52 |
| Ethyl 4-(2-aminophenyl)benzoate, HCl | 1355246-87-5 | $ C{15}H{16}ClNO_2 $ | 277.75 | Very Low | 3.10 |
Notes:
- The hydroxyl group in the target compound improves water solubility relative to its non-hydroxylated analogues .
- Halogenated derivatives (e.g., C4, C7 in ) exhibit higher LogP values, favoring membrane permeability but complicating excretion profiles .
Biological Activity
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride, also known as (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, is a compound of significant interest in biochemical and pharmacological research. Its unique structure, featuring both amino and hydroxyl functional groups, suggests a variety of potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzoate structure with an amino alcohol side chain. The presence of the methyl ester group enhances its solubility and bioavailability, which are critical factors for its biological activity. The chemical formula can be represented as:
The biological activity of Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in regulating gene expression and cellular processes.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity Predictions
Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers have identified several potential activities for this compound:
| Activity Type | Predicted Effect |
|---|---|
| Antimicrobial | Moderate to high |
| Anti-inflammatory | Moderate |
| Anticancer | Potentially effective |
These predictions highlight the need for empirical studies to validate the computational findings.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. For instance, a study demonstrated a reduction in viability of A375 melanoma cells by 31% to 48% at concentrations ranging from 500 to 2000 μg/mL after 96 hours of incubation .
- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, particularly in protecting against oxidative stress in cellular models. It exhibited significant protective effects against cholesterol degradation during oxidative processes .
- Enzyme Interaction Studies : Further research is needed to elucidate how this compound interacts with specific enzymes involved in metabolic pathways. Initial findings suggest that the amino and hydroxyethyl groups may facilitate binding to active sites on target enzymes.
Q & A
Q. What are the established synthetic routes for Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl?
Methodological Answer: The compound is synthesized through multi-step reactions involving:
- Reductive amination : A ketone intermediate (e.g., methyl 4-(acetonyl)benzoate) is condensed with chiral amino alcohols (e.g., (R*)-2-amino-1-phenylethanol) using NaBH₄ in refluxing benzene, followed by diastereomer separation via crystallization .
- Acid-catalyzed esterification : Reaction of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of HCl yields the hydrochloride salt .
Q. Table 1: Key Reaction Conditions from Literature
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Reductive condensation | NaBH₄, benzene, reflux, crystallization | |
| Esterification | Methanol, HCl, reflux |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, e.g., resonance peaks for the hydroxyethyl group (~δ 3.5–4.5 ppm) and ester methyl group (~δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₄ClNO₃: calc. 231.0665, observed 231.0668) .
- X-ray crystallography : Resolves stereochemistry using SHELXL or ORTEP-III for refinement and visualization .
Q. How should stability and storage conditions be optimized for this compound?
Methodological Answer:
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
Q. Which analytical methods ensure purity for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Advanced Questions
Q. How can synthesis be optimized to enhance stereochemical purity?
Methodological Answer:
Q. Table 2: Optimization Strategies
| Approach | Outcome | Reference |
|---|---|---|
| Chiral amino alcohols | >95% enantiomeric excess (ee) | |
| Asymmetric catalysis | 80–90% ee, reduced byproducts |
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?
Methodological Answer:
Q. What strategies mitigate solubility limitations in biological assays?
Methodological Answer:
Q. How to investigate reaction mechanisms for key synthetic steps?
Methodological Answer:
Q. What high-throughput methods expedite crystallization for structural studies?
Methodological Answer:
- Sparse-matrix screening : Test 96 solvent combinations (e.g., PEGs, salts) using liquid-handling robots .
- Automated data collection : Utilize synchrotron radiation with SHELXC/D/E pipelines for rapid phasing .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
